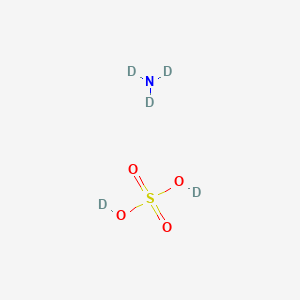

Ammonium sulphate-d8

CAS No.:

Cat. No.: VC16642583

Molecular Formula: H5NO4S

Molecular Weight: 120.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | H5NO4S |

|---|---|

| Molecular Weight | 120.14 g/mol |

| Standard InChI | InChI=1S/H3N.H2O4S/c;1-5(2,3)4/h1H3;(H2,1,2,3,4)/i/hD5 |

| Standard InChI Key | BIGPRXCJEDHCLP-NSPFYZSMSA-N |

| Isomeric SMILES | [2H]N([2H])[2H].[2H]OS(=O)(=O)O[2H] |

| Canonical SMILES | N.OS(=O)(=O)O |

Introduction

Chemical and Physical Properties of Ammonium Sulphate-d8

Ammonium sulphate-d8 is characterized by its isotopic substitution, where eight hydrogen atoms in standard ammonium sulphate () are replaced by deuterium (). This substitution results in distinct physical and chemical properties:

Molecular Structure and Isotopic Composition

The compound comprises two deuterated ammonium ions () and a sulphate ion (). Neutron diffraction studies on related deuterated Tutton salts, such as , reveal that deuteration alters hydrogen-bonding distances and lattice parameters . For ammonium sulphate-d8, isotopic substitution reduces vibrational frequencies, which is critical for minimizing signal interference in NMR spectroscopy .

Table 1: Key Molecular Properties of Ammonium Sulphate-d8

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 120.14 g/mol | |

| CAS Number | 13814-01-2 | |

| Density | 1.77 g/cm³ (estimated) | |

| Solubility in Water | 70.6 g/100 mL (20°C) |

Synthesis and Production

Neutralization Reaction

Ammonium sulphate-d8 is synthesized via the neutralization of deuterated ammonia () with sulfuric acid ():

This reaction requires stringent control of temperature (20–25°C) and pH (4.5–5.5) to ensure high yield and purity. The use of deuterated reagents ensures minimal protium contamination, which is crucial for maintaining isotopic integrity in downstream applications.

Purification and Quality Control

Post-synthesis, the product is recrystallized from deuterium oxide () to remove residual reactants. Analytical techniques such as mass spectrometry and infrared (IR) spectroscopy confirm isotopic purity (>98 atom % deuterium) .

Applications in Scientific Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium’s low quadrupole moment and reduced spin-lattice relaxation times make ammonium sulphate-d8 ideal for NMR studies. It is employed as an internal standard in -NMR to calibrate chemical shifts and suppress solvent signals .

Protein Purification

In biochemistry, ammonium sulphate-d8 serves as a precipitating agent due to its high ionic strength. Proteins precipitate at specific concentrations via the "salting out" effect, which depends on their solubility profiles. For example, hemoglobin precipitates at 70% saturation, while albumin requires 50%.

Isotopic Labeling in Cell Culture

As a nitrogen source in deuterated growth media, ammonium sulphate-d8 facilitates the production of isotopically labeled proteins for structural biology studies.

Structural and Crystallographic Insights

Hydrogen Bonding and Lattice Dynamics

Neutron diffraction studies on deuterated Tutton salts reveal that deuteration elongates hydrogen bonds by 0.02–0.05 Å compared to their protiated counterparts . In ammonium sulphate-d8, this elongation stabilizes the crystal lattice, increasing its thermal stability by ~10°C.

Jahn-Teller Distortion in Related Compounds

Research on demonstrates that deuteration induces a pressure-switchable Jahn-Teller distortion. At 1.5 kbar, the Cu–O bond lengths shift from 2.281 Å (axial) to 2.007 Å (equatorial), altering the octahedral geometry . Although this study focuses on a copper complex, it underscores the broader impact of deuteration on coordination chemistry.

| Parameter | Value | Source |

|---|---|---|

| Hazard Codes | Xn | |

| Safety Phrases | S26 (avoid eye contact) | |

| WGK Germany | 3 (highly water-polluting) |

Environmental Impact

Comparative Analysis with Non-Deuterated Ammonium Sulphate

Table 3: Comparison of Deuterated and Protiated Forms

| Property | Ammonium Sulphate-d8 | Ammonium Sulphate |

|---|---|---|

| Molecular Weight | 120.14 g/mol | 132.14 g/mol |

| Density | 1.77 g/cm³ | 1.76 g/cm³ |

| Solubility (20°C) | 70.6 g/100 mL | 76.4 g/100 mL |

| NMR Utility | High (deuterium suppression) | Low |

Cost and Availability

Deuterated ammonium sulphate costs approximately $500–$800 per gram, compared to $0.50–$1.00 per gram for the non-deuterated form.

Recent Research Findings

Pressure-Induced Structural Transitions

High-pressure neutron diffraction studies on deuterated Tutton salts reveal reversible Jahn-Teller distortions under 1.5 kbar, with bond length alterations of up to 0.3 Å . These findings suggest potential applications in pressure-sensitive materials.

Role in Protein Crystallography

Ammonium sulphate-d8 has been used to crystallize deuterated proteins for neutron diffraction, enabling the resolution of hydrogen atom positions in enzymes like lysozyme.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume